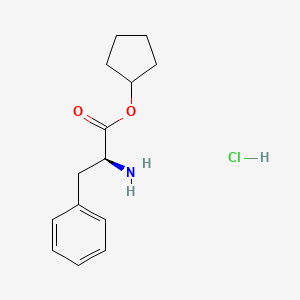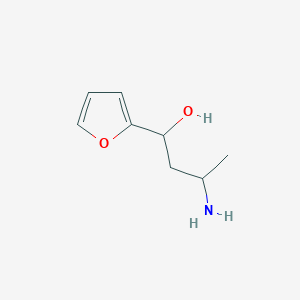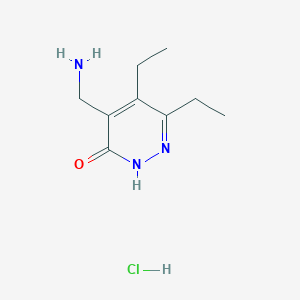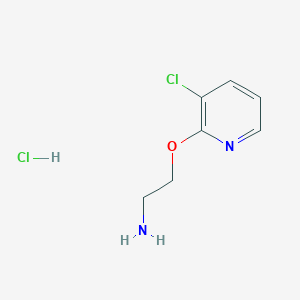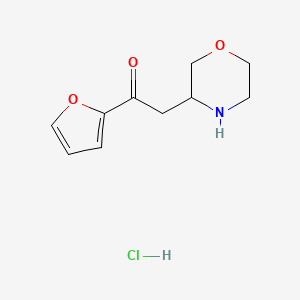![molecular formula C11H14BrN3 B1378376 ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine CAS No. 1461713-99-4](/img/structure/B1378376.png)
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine
Overview
Description
“({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine” is a chemical compound that is used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 268.16 .
Synthesis Analysis
Imidazo[1,2-a]pyridines, the core structure of this compound, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These reactions have been well studied and are crucial for the synthesis of imidazo[1,2-a]pyridines .
Scientific Research Applications
Synthesis of Nilotinib
The compound has been utilized in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. The synthesis involves several stages, starting from 3-Acetylpyridine and ending with the direct amidation with 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)-benzenamine to achieve Nilotinib (Yu Yankun et al., 2011).
Synthesis of Betainic Pyrimidinaminides
In another application, the compound is involved in the formation of stable betainic pyrimidinaminides, highlighting its versatility in nucleophilic substitution reactions (A. Schmidt, 2002).
Polyheterocyclic Ring Systems
The compound serves as a precursor for the construction of new polyheterocyclic ring systems, showcasing its significant role in the synthesis of diverse heterocyclic structures (E. Abdel‐Latif et al., 2019).
Quantum Chemistry Methods
In the realm of computational chemistry, the compound has been analyzed using quantum chemistry methods to characterize its chemical reactivity, providing insights into its global and local reactivity, crucial for organic synthesis and medicinal chemistry (B. Konaté et al., 2021).
Antiproliferative Agents
Moreover, derivatives of the compound have been synthesized and evaluated as potential antiproliferative agents, demonstrating its significance in medicinal chemistry (S. M. Gomha et al., 2015).
properties
IUPAC Name |
1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRBNWBLFYLWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



